N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones . The final coupling of these intermediates with the pyridine ring and the carboxamide group is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used in medicinal chemistry.
Uniqueness
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-26-18-9-3-2-8-15(18)23-19(26)10-6-12-22-20(27)17-13-16(24-25-17)14-7-4-5-11-21-14/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,22,27)(H,24,25) |
InChI Key |
NGCALJNKJQMXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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